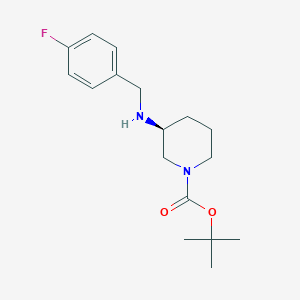

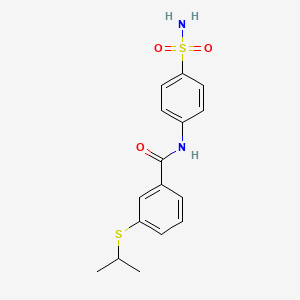

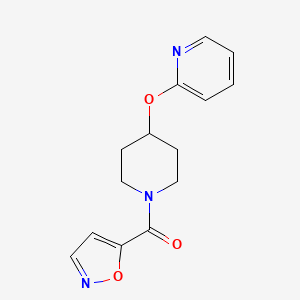

![molecular formula C15H15N5O2 B2762075 1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-85-7](/img/structure/B2762075.png)

1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a fused pyrimidine and pyridine ring . This core is substituted with various functional groups, including a dimethylamino group and a pyridin-4-ylmethylamino group .

Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidine compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a bicyclic structure consisting of a pyrimidine ring fused with a pyridine ring . This core is further substituted with a dimethylamino group and a pyridin-4-ylmethylamino group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrido[2,3-d]pyrimidine core, as well as the amino groups, can participate in various chemical reactions .Aplicaciones Científicas De Investigación

Novel Multicomponent Synthesis

A novel synthesis approach for pyridine-pyrimidines, including derivatives of 1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, utilizes a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation. This method emphasizes the efficient preparation of bis-derivatives of pyridine-pyrimidines, highlighting the catalyst's reusability and the simplicity of the synthesis process (Rahmani et al., 2018).

Regioselective Amination

Research on the regioselective amination of condensed pyrimidines, including 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, has been conducted. This work explores the reactions with alkylamides to give 7-amino derivatives, providing insights into the synthetic potential and chemical behavior of these compounds (Gulevskaya et al., 1994).

Green Synthesis of Dihydrofuropyrido[2,3-d]pyrimidines

A green synthesis method for dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione showcases an environmentally friendly approach. This method avoids chromatography and recrystallization, obtaining pure products by simple washing, marking an advancement in sustainable chemistry practices (Ahadi et al., 2014).

Photophysical Properties and pH-sensing Application

The design and synthesis of pyrimidine-phthalimide derivatives, based on donor–π–acceptor (D–π–A) frameworks, have been explored for their solid-state fluorescence emission and solvatochromism. These compounds, including variations of the this compound, show potential for developing colorimetric pH sensors and logic gates, demonstrating the intersection of organic synthesis and material science applications (Yan et al., 2017).

Synthesis of Substituted Pyrimido[4,5-d]pyrimidones

The synthesis of substituted pyrimido[4,5-d]pyrimidones from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione underlines the versatility of this compound in generating diverse heterocyclic systems. This research not only adds to the synthetic methodology but also to the library of compounds with potential biological and material applications (Hamama et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

This is a common mode of action for many small molecule inhibitors .

Biochemical Pathways

The compound’s inhibition of its target can affect various biochemical pathways, primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they are likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cells where the target protein is active. This can lead to a reduction in the growth and proliferation of these cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Propiedades

IUPAC Name |

1,3-dimethyl-5-(pyridin-4-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(5-8-17-13)18-9-10-3-6-16-7-4-10/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFPIQGERKHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)

![N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2762007.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2762011.png)

![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2762014.png)